molecular formula C18H13BrN2O2S B6032489 (5E)-1-(4-bromophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(4-bromophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B6032489
M. Wt: 401.3 g/mol
InChI Key: SFNCXUDCZWIGSG-XNTDXEJSSA-N
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Description

(5E)-1-(4-bromophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and a sulfanylidene diazinane core

Properties

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c1-11-4-2-3-5-12(11)10-15-16(22)20-18(24)21(17(15)23)14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,22,24)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNCXUDCZWIGSG-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 2-methylbenzylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea and a suitable oxidizing agent under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-bromophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

(5E)-1-(4-bromophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include oxidative stress, apoptosis, and signal transduction, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-chlorophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-1-(4-fluorophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-1-(4-iodophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of (5E)-1-(4-bromophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties, making it a valuable compound for various applications.

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